4-(Allyloxy)-3,5-dimethylbenzaldehyde
Overview
Description
4-(Allyloxy)-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of an allyloxy group attached to a benzaldehyde core, with two methyl groups at the 3 and 5 positions on the benzene ring
Mechanism of Action
Target of Action
Related compounds such as 4-alkoxy-3,5-dimethoxy-phenethylamines (mescaline derivatives) have been reported to interact with key monoamine targets, including serotonergic 5-ht 1a, 5-ht 2a, and 5-ht 2c receptors .
Mode of Action
The allyl group in the compound might play a role in its interaction with its targets . The allyl group is known for its ability to participate in various chemical reactions, potentially influencing the compound’s interaction with its targets .
Biochemical Pathways
Related compounds have been shown to interact with the serotonin pathway
Pharmacokinetics
The urinary excretion data of related compounds like alclofenac have been analyzed, providing insights into their pharmacokinetic behavior .
Result of Action
A study on a similar compound, 4- (allyloxy)phenyl fluorosulfate (apfs), showed that it forms a mechanical strain-adaptive solid electrolyte interphase (sei) composed of lif and polymeric species, and a thermally stable cathode–electrolyte interface containing s–o and s–f species .
Action Environment
It’s worth noting that environmental factors can significantly impact the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-3,5-dimethylbenzaldehyde typically involves the reaction of 3,5-dimethylphenol with allyl bromide in the presence of a base, such as potassium carbonate, to form the allyloxy intermediate. This intermediate is then subjected to formylation using a reagent like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-3,5-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: 4-(Allyloxy)-3,5-dimethylbenzoic acid.
Reduction: 4-(Allyloxy)-3,5-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Allyloxy)-3,5-dimethylbenzaldehyde has several applications in scientific research:
Medicine: It can serve as a building block for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
4-Allyloxybenzaldehyde: Lacks the methyl groups at the 3 and 5 positions, making it less sterically hindered and potentially more reactive in certain reactions.
3,5-Dimethylbenzaldehyde: Lacks the allyloxy group, which reduces its versatility in forming derivatives.
4-Alkoxy-3,5-dimethoxyphenethylamines: These compounds have similar structural features but differ in their functional groups, leading to different biological activities.
Uniqueness
4-(Allyloxy)-3,5-dimethylbenzaldehyde is unique due to the combination of its allyloxy and dimethyl substituents, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
3,5-dimethyl-4-prop-2-enoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-4-5-14-12-9(2)6-11(8-13)7-10(12)3/h4,6-8H,1,5H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTHTLNEIKSNSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC=C)C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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